molecular formula C11H13N3O B12231504 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B12231504
M. Wt: 203.24 g/mol
InChI Key: LBVPOTWMKIUVQR-UHFFFAOYSA-N
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Description

2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is a compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or water.

    Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

Scientific Research Applications

2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with various molecular targets such as enzymes and receptors. The pyrazole ring is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
  • 2-amino-1-[4-(1H-triazol-1-yl)phenyl]ethan-1-ol
  • 2-amino-1-[4-(1H-tetrazol-1-yl)phenyl]ethan-1-ol

Uniqueness

2-amino-1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-1-(4-pyrazol-1-ylphenyl)ethanol

InChI

InChI=1S/C11H13N3O/c12-8-11(15)9-2-4-10(5-3-9)14-7-1-6-13-14/h1-7,11,15H,8,12H2

InChI Key

LBVPOTWMKIUVQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CN)O

Origin of Product

United States

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